4-Chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8ClN3. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-2-methylthiopyrimidine with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles.
Solvents: Common solvents include ethanol, dimethylformamide (DMF), and acetone.
Catalysts: Bases like potassium carbonate or acids like hydrochloric acid are used to facilitate reactions.
Major Products Formed
Substitution Products: 4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile, 4-thio-6-ethyl-2-methylpyrimidine-5-carbonitrile.
Oxidation Products: Corresponding oxides of the pyrimidine ring.
Cyclization Products: Various fused heterocyclic compounds.
Scientific Research Applications
4-Chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anticancer and antiviral agents.
Biological Studies: The compound is studied for its potential antimicrobial and antifungal properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical reactions.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine: Similar structure but with an amine group instead of a nitrile group.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Contains a carboxylate group instead of a nitrile group.
Uniqueness
4-Chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its nitrile group makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .
Properties
Molecular Formula |
C8H8ClN3 |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H8ClN3/c1-3-7-6(4-10)8(9)12-5(2)11-7/h3H2,1-2H3 |
InChI Key |
KQWSEZWOTWOTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)C)Cl)C#N |
Origin of Product |
United States |
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